Journal Name:Dental Materials
Journal ISSN:0109-5641
IF:5.687
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/601024/description#description
Year of Origin:1985
Publisher:Elsevier Science
Number of Articles Per Year:206
Publishing Cycle:Bimonthly
OA or Not:Not
The Pivotal Role of Selenium Vacancies in Defective FeSe2@MoO3 for Efficient Peroxymonosulfate Activation: Experimental and DFT Calculation
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-19 , DOI: 10.1021/acsestengg.3c00195
The presence of selenium vacancies (VSe) in metal selenides enables the activation of peroxymonosulfate (PMS) for efficient water purification. However, the mechanisms of interactions of VSe with PMS and organic pollutant removal are unclear. Hence, we precisely prepared a series of FeSe2@MoO3 composites with VSe for effective activation of PMS for the removal of various organic pollutants. The roles of VSe are explored via density functional theory (DFT) calculations: (i) regulating the electron distribution of Fe and Mo orbitals in FeSe2@MoO3 for enhancing the PMS adsorption and (ii) promoting the conversion of transition metallic redox pairs (Fe3+/Fe2+ and Mo6+/Mo5+/Mo4+). The as-prepared FeSe2@MoO3-8 exhibits excellent catalytic performance via PMS activation in which nearly 100% removal efficiencies of various organic pollutants are achieved within 2–10 min. The quenching experiments, electronic spin resonance (ESR), and probe tests demonstrated that the multiple reactive species like SO4•–, O2•–, •OH, and 1O2 contributed to the removal of 2,4-D. Finally, FeSe2@MoO3-8 was attached to the polyvinylidene difluoride (PVDF) membrane for continuous and efficient removal of 2,4-D, in which the removal efficiency and total organic carbon removal efficiency of 2,4-D were > 90% and >70% within 12 h of operation.
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Ultrafast Selective Enrichment of Ammonia Nitrogen from Water Using Sulfonated Covalent Organic Frameworks Bearing Single Cu Sites
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-07 , DOI: 10.1021/acsestengg.3c00126
Abundant and diverse functional groups of adsorbents are essential for their adsorption performances. Herein, we report a strategy to construct highly efficient ammonia nitrogen adsorbents by installing multiple ion-exchange complexation coordination-hydrogen bonding sites onto covalent organic frameworks (COFs). As a proof of concept, we prepared a COF (TpPa-SO3H) via a modified mechanical grinding synthetic method and then obtained a sulfonated COF bearing single Cu sites (TpPa-SO3Cu0.5) by post-loading. Benefiting from the highly exposed active sites and ordered COF channels, TpPa-SO3Cu0.5 exhibited the highest adsorption kinetics among reported ammonia nitrogen adsorbents proven by the highest pseudo-second-order adsorption rate constant (k2) of 8.97 g mg–1 min–1 with its maximum adsorption capacity (30.45 mg N g–1) higher than most adsorbents (<0.001–0.994 g mg–1 min–1 and 0–25 mg N g–1). Furthermore, TpPa-SO3Cu0.5 exhibited excellent adsorption selectivity with its selective coefficient 328 times as high as that of TpPa-SO3H in real water (10 mg N L–1, pH = 10). It also showed good stability and recyclability with a high ammonia recycle ratio (95.1%) after 5 adsorption–regeneration cycles. These findings pave a new way to develop unique COFs as platforms for ultrafast and selective pollutants in water and wastewater treatment.
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Flowable Nickel-Loaded Activated Carbon Cathodes for Hydrogen Production in Microbial Electrolysis Cells
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-25 , DOI: 10.1021/acsestengg.3c00122
Microbial electrolysis cells (MECs) can electrochemically produce green hydrogen from waste streams. However, cathode materials have been a bottleneck for the practical application of MECs due to difficulties in scale-up and high costs. To overcome current drawbacks, we have examined a novel flowable cathode in MECs, where nickel-loaded activated carbon (Ni/AC) powders were suspended in a buffering solution as a cathode without electrode fabrication processes. The Ni/AC flow cathode with higher Ni content and minimum Ni/AC loading (4 Ni-atom% and 0.125 wt-AC.%, Ni4/AC0.125) demonstrated the highest catalytic activities (−0.86 V vs Ag/AgCl at −10 A/m2) among Ni/AC flow cathodes tested. This result indicates that pseudocapacitive behavior toward Faradaic reactions can be promoted by increasing Ni loadings on Ni/AC particles. The MEC with a Ni4/AC0.125 flow cathode produced comparable hydrogen production rates (1.62 ± 0.15 L-H2/Lreactor-day) to the Pt control (1.64 ± 0.09 L-H2/L-day) and 40% higher than the blank (only current collector without Ni/AC, 1.29 ± 0.02 L-H2/L-day) at a 4 h cycle. The impacts of carbon black blending remain unclear; there was a 10% increase in hydrogen production rates with the lowest carbon black content (0.06 wt %) in the Ni/AC flow cathode, but hydrogen production rates were not further improved as carbon black content increased.
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Capacitance-Tuning Guides the Electric Antifouling Membrane Design
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-18 , DOI: 10.1021/acsestengg.3c00180
In recent years, conductive membranes have attracted significant attention and have been extensively studied for their unique antifouling mechanisms and regenerative properties. The current strategy primarily focuses on enhancing the conductivity of membranes. Yet, the resulting antifouling performance enhancement is limited due to lack of capacitance-tuning. Herein, we constructed hierarchical-nanostructure membrane carbon nanotubes–polyaniline–graphene quantum dots (CNT-PANI-GQDs), first demonstrating a capacitance-tuning strategy for enhancing the membrane’s antifouling performance. PANI covers the CNTs’ surface and cross-links them, forming a conductive 3D structure polymer substrate. GQDs assisted with PANI are used for tuning the membrane capacitance. The CNT-PANI-GQDs had the highest capacitance among all the membranes and exhibited the highest water flux, the best antifouling performance, and mechanical stability. Cross-flow filtration experiments were conducted with the organic model foulants. After treating a 100 ppm bovine serum albumin (BSA) solution with a voltage of −2.5 V and running continuously for one h, the CNTs-PANI-GQDs membrane maintained a normalized flux of over 97%. Electrochemical measurement and Derjaguin–Landau–Verwey–Overbeek (DLVO) analysis revealed that PANI and GQDs simultaneously enhance the pseudocapacitance and double-layer capacitance, and the hierarchical nanostructure membrane possesses excellent charge transfer ability and a large electrochemically active surface area. Increased capacitance leads to greater accumulation of surface charges and enhances the electrostatic repulsion against impurities. This work may offer valuable references to guide the design of electric antifouling membranes to favor water purification applications.
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Anode Boundary Layer Extraction Strategy for H+–OH– Separation in Undivided Electrolytic Cell: Modeling, Electrochemical Analysis, and Water Softening Application
Dental Materials ( IF 5.687 ) Pub Date: 2023-05-24 , DOI: 10.1021/acsestengg.3c00073
To promote the application of the electrolysis process for in situ pH adjustment of wastewaters with complex matrices, a robust, industrially scalable, and undivided electrolytic cell featuring the abstraction of H+ from the anode boundary layer was developed in this study, where a tubular Ti porous membrane was used as the anode. Modeling, electrochemical analysis, and COMSOL simulation results show that abstracting H+ from the anode boundary layer could effectively inhibit the transfer of H+ into the bulk solution with the decrease in the anode double-layer thickness and electric double-layer capacitance. Increasing the current density from 6 to 22 mA cm–2 and the influent rate from 330 to 11,100 mL min–1 deteriorated the H+–OH– separation performance, owing to the enhanced electro-migration of H+ into the bulk solution and turbulence state near the anode surface, respectively. The H+–OH– separation performance showed a volcanic type change trend with the acid extraction rate with the optimal value at 50 mL min–1, specifically the separation efficiency of 10%–72% and 16%–94% for H+ and OH– in the acidic and alkaline effluents, respectively, at an influent rate of 500 mL min–1 and a current density of 6–22 mA cm–2. Importantly, the present undivided electrolytic cell showed better H+–OH– separation performance than that of the widely studied membrane-based divided system. The feasibility of this undivided electrolytic cell was also validated by water softening experiments, where the Ca hardness removal efficiency was 42%–92% with energy consumption of 1.2–4.6 kWh (kgCaCO3)−1 at a current density of 6–22 mA cm–2. In general, this new undivided electrolytic cell opened a new pathway for in situ electrochemically regulating wastewater pH.
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Facet-Dependent Activity of Bismuth Bromide Nanosheets in Nonradical Fenton-like Catalysis
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsestengg.3c00047
Two-dimensional metal oxide nanomaterials with abundant surface active sites are attractive for Fenton-like catalysis, but the performance improvement has been restricted by insufficient knowledge of the material structure–activity relationships. One remaining knowledge gap is how the crystal facet determines the catalytic activity in the nonradical Fenton-like oxidation of pollutants. Here, by using bismuth bromide (BiOBr) nanosheets as an example, we explored the different catalytic behaviors of its (010) over its (001) facets through both experimental and theoretical analyses. The (010) facet with abundant open channels allows much stronger binding and electronic interaction of PMS than the (001) facet to favor singlet oxygen (1O2) generation. Consequently, BiOBr-(010) exhibited one-order-of-magnitude higher bisphenol A degradation kinetics than BiOBr-(010), with a 4-fold enhancement in intrinsic activity. Its superior environmental robustness for selective pollutant degradation in a complicated water matrix, good stability during cyclic reactions, and feasibility for treating real water/wastewaters were also demonstrated. Overall, we demonstrate facet-dependent catalytic activity of BiOBr in nonradical Fenton-like catalysis and elucidate the catalytic mechanisms, which may guide the optimization of metal oxide catalysts to favor more efficient and selective decontamination applications.
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DFT Calculation of Nonperiodic Small Molecular Systems to Predict the Reaction Mechanism of Advanced Oxidation Processes: Challenges and Perspectives
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-23 , DOI: 10.1021/acsestengg.3c00204
Advanced oxidation processes (AOPs) have a broad range of potential applications in the treatment of emerging refractory emerging pollutants. However, due to the presence of highly reactive substances such as free radicals that are difficult to capture, it is challenging to investigate the mechanism of AOPs at the elementary reaction level. The conventional methods, such as electron spin resonance (ESR), free radical quantification, and free radical quenching, are plagued by systematic issues that have led to bottlenecks in the field of AOP studies. The development of computational chemistry theory and computer performance provides a new method to study the mechanism of AOPs through density functional theory (DFT) calculation. Due to its excellent cost–performance benefit, DFT calculations for aperiodic small molecules have become popular in the field of AOPs. In this paper, a comprehensive review is presented on the applications of DFT calculations for predicting active sites and exploring reaction selectivity and oxidant activation mechanisms. A systematic classification of methods related to molecular descriptors and transition states is provided. Furthermore, some current research issues are identified, and future development prospects and challenges are discussed.
Detail
Electro-Fenton and Induced Electro-Fenton as Versatile Wastewater Treatment Processes for Decontamination and Nutrient Removal without Byproduct Formation
Dental Materials ( IF 5.687 ) Pub Date: 2023-06-20 , DOI: 10.1021/acsestengg.3c00128
It is a long-pursued goal to develop electrified water treatment technology that can remove contaminants without byproduct formation. This study unveiled the overlooked multifunctionality of electro-Fenton (EF) and induced EF (I-EF) processes to remove organics, pathogens, and phosphate in one step without halogenated byproduct formation. The EF and I-EF processes used a sacrificial anode or an induced electrode to generate Fe2+ to activate H2O2 produced from a gas diffusion cathode fed by naturally diffused air. We used experimental and kinetic modeling approaches to illustrate that the •OH generation and radical speciation during EF were not impacted by chloride. More importantly, reactive chlorine species were quenched by H2O2, which eliminated the formation of halogenated byproducts. When applied in treating septic wastewater, the EF process removed >80% COD, >50% carbamazepine (as representative trace organics), and >99% phosphate at a low energy consumption of 0.37 Wh/L. The EF process also demonstrated broad-spectrum disinfection activities in removing and inactivating Escherichia coli, Enterococcus durans, and model viruses MS2 and Phi6. In contrast to electrochemical oxidation (EO) that yielded mg/L level byproducts to achieve the same degree of treatment, EF did not generate byproducts (chlorate, perchlorate, trihalomethanes, and haloacetic acids). The I-EF carried over all the advantages of EF and exhibited even faster kinetics in disinfection and carbamazepine removal with 50–80% less sludge production. Last, using septic wastewater treatment as a technical niche, we demonstrated that iron sludge formation is predictable and manageable, clearing roadblocks toward on-site water treatment applications.
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Mechanisms of Positive Electric-Field-Enhanced Ti/Anatase TiO2 (1 0 1) Interfacial Adsorption of Ozone-Inert Pollutants: A Density Functional Theory Study
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsestengg.3c00052
In heterogeneous advanced oxidation processes (AOPs), rapid capture and enhanced adsorption of trace pollutants are prerequisites for effective degradation and mineralization. Here, we propose a novel strategy for using an applied positive electric field to enhance the interfacial adsorption of emerging contaminants (ECs). Density functional theory calculations were used to systematically investigate the effects of the electric field intensity (E) and adsorption site on the adsorption energy (Eads) of ozone-inert ECs when Ti/anatase TiO2 (1 0 1) was used as an interface. Electronic structure and orbital composition analyses were used to further elucidate the mechanism underlying the enhanced interaction between ECs and reaction sites. The results confirmed that the applied positive electric field significantly increased the Eads of ECs. Double water molecule sites ≡(H2O)2 were more favorable for interfacial adsorption than bihydroxyl group ≡(OH)2 sites because the applied positive electric field enhanced the charge enrichment by promoting charge transfer and orbital hybridization between ≡(H2O)2 and ECs, thereby forming new bonds with lower Fermi energy levels and ultimately enhancing EC adsorption. Our results offer new insights into the enhanced adsorption of ECs to promote the decontamination efficiency of heterogeneous AOPs and provide a theoretical basis for conducting related experimental studies.
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Enhanced Purification and Disinfection of Restaurant Wastewater by Electro-coagulation Coupled with an Electro-oxidation Process: From Lab Scale to Field Scale
Dental Materials ( IF 5.687 ) Pub Date: 2023-06-13 , DOI: 10.1021/acsestengg.2c00381
Several Covid-19 infection events have been reported in restaurant and food-processing factory scenarios. To block the transmission of waterborne pathogens and protect human’s safety, it is urgent to take action for the purification and disinfection of restaurant wastewater. Considering the requirement of restaurant wastewater treatment technology, such as limited spaces, low capital cost, simple to operate, and high efficiency, an integrated electro-coagulation (EC) and electro-oxidation (EO) process was put forward. The lab-scale system treatment results illustrated that the composition of restaurant wastewater underwent significant changes. The chemical oxygen demand value decreased from 1680 to 344 mg/L. Total phosphate, total nitrogen, suspended solids, petroleum, animal fat and vegetable oils, and anionic surfactants achieved a distinct decrease. Moreover, the removal of Escherichia coli and Phi6 illustrated the satisfactory disinfection performance of the EC–EO system. The acute toxicity of the EC–EO effluent was reduced compared to that of raw wastewater. Comparing the results of EC treatment with EO treatment, the EC process provided more significant contributions to the purification and disinfection of wastewater than the EO process. The oxidants generated in the EO process would ensure the residual purification and disinfection performance through the long sewer pipe. The physical–chemical parameters and disinfection performances of the field-scale EC–EO system met the requirement of “Wastewater quality standards for discharge to municipal sewers-GB/T 31962-2015”. However, a certain amount of disinfectant byproducts were formed in the effluent. Moreover, the techno-economic analysis further illustrated the feasibility of the integrated EC–EO system for the purification and disinfection of restaurant wastewater.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学2区 DENTISTRY, ORAL SURGERY & MEDICINE 牙科与口腔外科1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.20 132 Science Citation Index Science Citation Index Expanded Not
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